molecular formula C11H16NO6P B1202792 Phosphoric acid;2-pyridin-2-ylethyl 2-methylprop-2-enoate CAS No. 63863-64-9

Phosphoric acid;2-pyridin-2-ylethyl 2-methylprop-2-enoate

Cat. No.: B1202792
CAS No.: 63863-64-9
M. Wt: 289.22 g/mol
InChI Key: UXPQLEFOUWYLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) is a chemical compound with the molecular formula C12H14NO4P It is known for its unique structure, which combines a phosphoric acid moiety with a pyridin-2-yl group and a 2-methylprop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) typically involves the esterification of phosphoric acid with 2-(pyridin-2-yl)ethanol and 2-methylprop-2-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted pyridin-2-yl compounds .

Scientific Research Applications

Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create new compounds with potential biological activity.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) exerts its effects involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to active sites of enzymes or receptors, modulating their activity. The phosphoric acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethyl acetate: Similar structure but lacks the phosphoric acid moiety.

    2-(Pyridin-2-yl)ethyl methacrylate: Similar ester group but different acid component.

    Phosphoric acid–2-(quinolin-2-yl)ethyl 2-methylprop-2-enoate: Similar structure with a quinoline ring instead of pyridine.

Uniqueness

Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) is unique due to its combination of a phosphoric acid moiety with a pyridin-2-yl group and a 2-methylprop-2-enoate ester. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

63863-64-9

Molecular Formula

C11H16NO6P

Molecular Weight

289.22 g/mol

IUPAC Name

phosphoric acid;2-pyridin-2-ylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H13NO2.H3O4P/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10;1-5(2,3)4/h3-5,7H,1,6,8H2,2H3;(H3,1,2,3,4)

InChI Key

UXPQLEFOUWYLNY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC1=CC=CC=N1.OP(=O)(O)O

Canonical SMILES

CC(=C)C(=O)OCCC1=CC=CC=N1.OP(=O)(O)O

Synonyms

polypyridylethylmethacrylate
polypyridylethylmethacrylate iodomethylate
polypyridylethylmethacrylate phosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.